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molecular formula C9H9F3O2 B1451287 2-Methoxy-6-(trifluoromethyl)benzyl alcohol CAS No. 1017779-01-9

2-Methoxy-6-(trifluoromethyl)benzyl alcohol

Cat. No. B1451287
M. Wt: 206.16 g/mol
InChI Key: UJYWLAALXLVJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09067898B1

Procedure details

Into a 100-mL 3-necked round-bottom flask (1 atm) purged and maintained with an inert atmosphere of nitrogen, was placed 2-methoxy-6-(trifluoromethyl)benzoic acid (2.2 g, 9.99 mmol, 1.00 equiv), chlorobenzene (20 mL). This was followed by the addition of BH3.SMe2(2M in tetrahydrofuran) (15.0 mL) dropwise with stirring at 0° C. The mixture was stirred 15 min at 0° C. Then the resulting solution was stirred for 2 h at 80° C. and continued stirring for 18 h at 130° C. in an oil bath. The reaction progress was monitored by TLC (PE:EtOAc=4:1). The reaction was then quenched by the addition of 20 mL of water, extracted with 3×20 mL of ethyl acetate and the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:2). This resulted in 1.9 g (92%) of [2-methoxy-6-(trifluoromethyl)phenyl]methanol as a yellow solid.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]([F:15])([F:14])[F:13])[C:4]=1[C:5](O)=[O:6].ClC1C=CC=CC=1.S(C)C>CCOC(C)=O>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]([F:13])([F:15])[F:14])[C:4]=1[CH2:5][OH:6]

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
COC1=C(C(=O)O)C(=CC=C1)C(F)(F)F
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
ClC1=CC=CC=C1
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
S(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred 15 min at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100-mL 3-necked round-bottom flask (1 atm) purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
ADDITION
Type
ADDITION
Details
This was followed by the addition of BH3
STIRRING
Type
STIRRING
Details
Then the resulting solution was stirred for 2 h at 80° C.
Duration
2 h
STIRRING
Type
STIRRING
Details
continued stirring for 18 h at 130° C. in an oil bath
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of 20 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×20 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
This resulted in 1.9 g (92%) of [2-methoxy-6-(trifluoromethyl)phenyl]methanol as a yellow solid

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
COC1=C(C(=CC=C1)C(F)(F)F)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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